N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a heptan-2-yl group and a tetrazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Heptan-2-yl Group: The heptan-2-yl group can be introduced via an alkylation reaction using heptan-2-yl halide and a suitable base.
Formation of the Benzamide: The final step involves the coupling of the tetrazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or tetrazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for therapeutic applications, particularly if it shows activity against specific biological targets.
Industry: It may find use in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other benzamide derivatives and tetrazole-containing compounds.
Benzamides: Compounds like N-(2-HEXYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE or N-(2-OCTYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may share similar structural features but differ in their alkyl chain length or substitution pattern.
Uniqueness
The uniqueness of N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of the heptan-2-yl group and the tetrazole ring, which may impart distinct chemical and biological properties compared to other benzamide derivatives.
Properties
Molecular Formula |
C15H21N5O |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-heptan-2-yl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H21N5O/c1-3-4-5-7-12(2)17-15(21)13-8-6-9-14(10-13)20-11-16-18-19-20/h6,8-12H,3-5,7H2,1-2H3,(H,17,21) |
InChI Key |
WHZKQLXCKWOXES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.